Lissamine rhodamine B PEG3 azide
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Overview
Description
Sulforhodamine 101-Azide is a fluorescent dye widely used in various scientific fields, particularly in biological and chemical research. It is known for its bright red fluorescence, making it an excellent marker for imaging and labeling applications. The compound is a derivative of sulforhodamine 101, modified with an azide group to facilitate click chemistry reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulforhodamine 101-Azide is typically synthesized through a series of chemical reactions involving sulforhodamine 101 and an azide-containing reagent. The process often involves the following steps:
Activation of Sulforhodamine 101: The sulforhodamine 101 molecule is activated using a suitable reagent, such as a sulfonyl chloride, to introduce a reactive group.
Azide Introduction: The activated sulforhodamine 101 is then reacted with an azide-containing compound, such as sodium azide, under controlled conditions to form sulforhodamine 101-azide.
Industrial Production Methods: In industrial settings, the production of sulforhodamine 101-azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also include additional purification steps, such as chromatography, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Sulforhodamine 101-Azide undergoes various chemical reactions, primarily driven by the azide group. Some common reactions include:
Click Chemistry Reactions: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Copper (I) catalysts are commonly used in click chemistry reactions involving sulforhodamine 101-azide.
Solvents: Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Triazole Derivatives: The primary products of click chemistry reactions involving sulforhodamine 101-azide are triazole derivatives, which are highly stable and fluorescent.
Scientific Research Applications
Sulforhodamine 101-Azide has a wide range of applications in scientific research, including:
Biological Imaging: The compound is extensively used for labeling and imaging cells, particularly astrocytes, in biological studies. Its bright red fluorescence allows for clear visualization under a microscope.
Chemical Biology: Sulforhodamine 101-azide is used in click chemistry to label biomolecules, enabling the study of complex biological processes.
Medical Research: The compound is employed in drug discovery and development, particularly in assays to study cell proliferation and cytotoxicity.
Industrial Applications: Sulforhodamine 101-azide is used in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of sulforhodamine 101-azide primarily involves its ability to fluoresce and participate in click chemistry reactions. The azide group allows the compound to form stable triazole linkages with alkyne-containing molecules, facilitating the labeling and detection of target molecules. In biological systems, sulforhodamine 101-azide is taken up by cells and binds to specific cellular components, allowing for detailed imaging and analysis.
Comparison with Similar Compounds
Sulforhodamine 101-Azide is unique due to its combination of bright fluorescence and reactivity with azide groups. Similar compounds include:
Sulforhodamine 101: The parent compound, which lacks the azide group and is primarily used for its fluorescent properties.
Texas Red Azide: Another fluorescent dye with similar applications but different spectral properties.
TAMRA Azide: A fluorescent dye with a different emission wavelength, used in similar click chemistry applications.
Sulforhodamine 101-azide stands out due to its specific combination of fluorescence and reactivity, making it a versatile tool in various scientific research fields.
Properties
Molecular Formula |
C39H46N6O9S2 |
---|---|
Molecular Weight |
807.0 g/mol |
IUPAC Name |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/C39H46N6O9S2/c40-43-41-11-17-51-19-21-53-22-20-52-18-12-42-55(46,47)28-9-10-29(34(25-28)56(48,49)50)35-32-23-26-5-1-13-44-15-3-7-30(36(26)44)38(32)54-39-31-8-4-16-45-14-2-6-27(37(31)45)24-33(35)39/h9-10,23-25,42H,1-8,11-22H2 |
InChI Key |
VFNJFDPCTAAUHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCOCCOCCOCCN=[N+]=[N-])S(=O)(=O)[O-])CCC7 |
Origin of Product |
United States |
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